molecular formula C11H14N2O B8595110 2-(2,3-Dimethylanilino)-2-oxazoline CAS No. 23417-36-9

2-(2,3-Dimethylanilino)-2-oxazoline

Cat. No.: B8595110
CAS No.: 23417-36-9
M. Wt: 190.24 g/mol
InChI Key: CHRXVAHRMWEZBK-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylanilino)-2-oxazoline is a heterocyclic compound featuring an oxazoline ring substituted with a 2,3-dimethylanilino group. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol (based on structural analogs in and ). For instance, derivatives of 2-(aryl)oxazolines are often explored for their bioactivity, such as enzyme inhibition or receptor modulation .

The synthesis typically involves condensation reactions between substituted anilines and oxazoline precursors.

Properties

CAS No.

23417-36-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O/c1-8-4-3-5-10(9(8)2)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

CHRXVAHRMWEZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NCCO2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethylanilino-Substituted Oxazolines

2-(2,6-Dimethylanilino)-2-oxazoline (CAS 31235-50-4)
  • Structure: Differs in the substituent positions on the anilino ring (2,6-dimethyl vs. 2,3-dimethyl).
  • Properties: Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Applications: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
3,4-Xylidino-2-oxazoline (CAS 23420-61-3)
  • Structure: 3,4-Dimethylanilino substitution on the oxazoline ring.
  • Properties: Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Toxicity: Intravenous LD₅₀ in mice = 75 mg/kg, indicating significant acute toxicity. Emits toxic NOₓ upon decomposition . Applications: Limited due to toxicity but studied for its structural effects on hydrogen bonding and crystal packing .
Table 1: Comparison of Key Properties
Compound CAS Number Substituent Positions Molecular Weight (g/mol) LD₅₀ (ivn-mus) Key Applications
2-(2,3-Dimethylanilino)-2-oxazoline Not explicitly listed 2,3-dimethyl 190.24 Not reported Pharmaceutical intermediates
2-(2,6-Dimethylanilino)-2-oxazoline 31235-50-4 2,6-dimethyl 190.24 Not reported Agrochemical synthesis
3,4-Xylidino-2-oxazoline 23420-61-3 3,4-dimethyl 190.24 75 mg/kg Toxicological studies

Derivatives with Modified Functional Groups

Ethyl 2-[3-[2-(2,5-Dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 1098-38-0)
  • Structure: Incorporates a thiazolidinone ring and ester group.
  • Properties: Molecular Formula: C₁₇H₂₀N₂O₄S Molecular Weight: 360.42 g/mol Applications: Studied for its role in antidiabetic and anti-inflammatory agents due to thiazolidinone’s pharmacological relevance .
[2-(2,3-Dimethylanilino)phenyl]methanol
  • Structure: Features a hydroxyl group adjacent to the anilino substituent.
  • Properties: Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol Crystallography: Monoclinic crystal system (space group C2/c) with O–H···O hydrogen bonding, influencing solubility and stability .
Table 2: Functional Group Modifications
Compound Functional Modifications Molecular Weight (g/mol) Key Findings
Ethyl 2-[3-(2,5-dimethylanilino)-thiazolidinone] Thiazolidinone + ester 360.42 Potential antidiabetic activity
[2-(2,3-Dimethylanilino)phenyl]methanol Hydroxyl group addition 227.30 Hydrogen-bonded supramolecular chains

Research Findings and Implications

Pharmacological Potential

  • Derivatives like ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate (CAS 341940-71-4) demonstrate the role of electron-withdrawing substituents (e.g., Cl) in enhancing bioactivity, such as kinase inhibition .
  • 2-(2,3-Dimethylanilino)phenol derivatives are intermediates in synthesizing pharmaceutically active triazoles and isoxazoles, highlighting the versatility of the core structure .

Structural and Crystallographic Insights

  • The crystal structure of [2-(2,3-Dimethylanilino)phenyl]methanol reveals intramolecular S(6) ring motifs and O–H···O hydrogen bonds, which stabilize the molecule and may influence its pharmacokinetic properties .

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